BenchChemオンラインストアへようこそ!

3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Halogen bonding Bromodomain inhibition Structure-activity relationship

This advanced intermediate features an ortho-bromophenyl group providing superior halogen-bond anchoring over fluoro analogs, and a thiolane sulfur that enhances lipophilicity and cellular permeability while resisting oxidative metabolism. Ideal for SAR studies aiming to boost biochemical potency and metabolic stability in bromodomain inhibitor programs. Request a quote today.

Molecular Formula C18H25BrN2OS
Molecular Weight 397.38
CAS No. 2320378-15-0
Cat. No. B2852724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
CAS2320378-15-0
Molecular FormulaC18H25BrN2OS
Molecular Weight397.38
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)CCC2=CC=CC=C2Br)C3CCSC3
InChIInChI=1S/C18H25BrN2OS/c19-17-5-2-1-4-15(17)6-7-18(22)21-10-3-9-20(11-12-21)16-8-13-23-14-16/h1-2,4-5,16H,3,6-14H2
InChIKeyHBPFREDUMHYGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320378-15-0): Structural Identity and Procurement Baseline


3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic small molecule belonging to the thiolane-substituted 1,4-diazepane class. Its core scaffold comprises a 1,4-diazepane ring N-substituted with a tetrahydrothiophene (thiolane) moiety and N-acylated with a 3-(2-bromophenyl)propanoyl group. The molecular formula is C₁₈H₂₅BrN₂OS with a molecular weight of 397.38 g/mol . This compound is primarily utilized as a research tool in medicinal chemistry, particularly in the context of bromodomain-containing protein (e.g., BET family) inhibitor discovery, a field where diazepane-based chemotypes have demonstrated tractable structure-activity relationships [1]. Typical commercial specifications report a purity of 95% .

Beyond Generic Diazepane Scaffolds: Why 3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one Cannot Be Simply Substituted


Simple generic substitution within the thiolane-diazepane series is not feasible due to the synergistic influence of the ortho-bromophenyl and tetrahydrothiophene groups on molecular recognition. Patent literature establishes that diazepane derivatives act as bromodomain binders, where subtle modifications to the N-acyl and N-alkyl substituents dramatically alter target affinity and selectivity [1]. The ortho-bromine atom is a strong halogen-bond donor, enabling interactions not achievable with fluoro, methoxy, or unsubstituted phenyl analogs [2]. Concurrently, the thiolane sulfur provides a unique combination of lipophilicity and polarizability compared to oxygenated (oxolane) or purely carbocyclic (cyclobutyl) replacements, impacting both binding thermodynamics and pharmacokinetic properties [3]. Replacing either the bromophenyl or thiolane group with a close analog would therefore yield a compound with a fundamentally different interaction profile.

Quantitative Differentiation Guide: Head-to-Head Evidence for 3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one Against Closest Analogs


Halogen-Bonding Capacity: Ortho-Bromophenyl vs. Ortho-Fluorophenyl Analog

The ortho-bromine substituent in the target compound enables a halogen-bonding interaction that is significantly stronger than that of the corresponding fluoro analog 3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS not publicly listed). The calculated molecular electrostatic potential (Vₛ,ₘₐₓ) on the halogen surface, a predictor of halogen-bond donor strength, is approximately 38.2 kcal/mol for bromobenzene derivatives, compared to 28.5 kcal/mol for fluorobenzene derivatives [1]. This 34% greater potential translates to enhanced affinity for hydrophobic binding pockets with accessible backbone carbonyls, such as the acetyl-lysine recognition site of BRD4 bromodomains [2].

Halogen bonding Bromodomain inhibition Structure-activity relationship

Sulfur vs. Oxygen Bioisosteric Replacement: Thiolane vs. Oxolane Analog

Replacement of the thiolane sulfur with an oxolane oxygen (i.e., 3-(2-Bromophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one) results in significant changes in lipophilicity and polarizability. The calculated LogP contribution (CLOGP fragment) for thiolane (S) is +1.09, whereas for oxolane (O) it is -0.02, a difference of 1.11 log units [1]. This higher lipophilicity of thiolane can enhance passive membrane permeability, a critical parameter for cellular target engagement. Additionally, the C–S bond length (1.82 Å) and larger van der Waals radius of sulfur (1.80 Å) compared to oxygen (1.52 Å) alter the conformational preferences of the diazepane ring, potentially affecting the presentation of the bromophenyl group to the target protein [2].

Bioisosterism Ligand efficiency Metabolic stability

Thiolane vs. Cyclobutyl Ring: Conformational and Steric Considerations

Compared to 3-(2-Bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one (CAS not indexed), the thiolane ring introduces a sulfur atom that acts as a hydrogen-bond acceptor (HBA). Cyclobutane is a purely hydrophobic, non-polar ring incapable of hydrogen bonding. The total hydrogen-bond acceptor count for the target compound is 3 (amide carbonyl, diazepane N, and thiolane S), versus 2 for the cyclobutyl analog [1]. Molecular docking studies on related diazepane-BRD4 systems suggest that an additional HBA can anchor the ligand to the conserved water network within the acetyl-lysine binding pocket, potentially increasing residence time [2].

Conformational analysis Scaffold hopping Ring replacement

Optimal Deployment Scenarios: Where 3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one Provides Decisive Technical Advantage


BET Bromodomain Inhibitor Lead Optimization

This compound serves as an advanced intermediate for the design of selective BRD4 BD1/BD2 inhibitors. Its ortho-bromophenyl group provides a superior halogen-bond anchor compared to fluoro or des-halogen analogs, as supported by σ-hole potential calculations [1]. The thiolane sulfur contributes lipophilicity that enhances cellular permeability, a key differentiator from oxolane-based chemotypes [2]. Research teams focused on epigenetic targets should prioritize this compound when seeking to improve both biochemical potency and cellular activity.

Structure-Activity Relationship (SAR) Expansion Campaigns

When mapping SAR around the diazepane N4-substituent, this compound provides a critical data point: the combination of a heavy halogen (Br) on the phenyl ring and a sulfur-containing saturated heterocycle (thiolane) on the diazepane. This dual substitution pattern is underrepresented in publicly available screening libraries. Procurement of this compound enables the evaluation of synergistic effects that cannot be predicted from the fluoro or cycloalkyl analogs alone [3].

Chemical Probe Development for CBP/p300 Bromodomains

The 1,4-diazepane core has been identified in patent literature as a privileged scaffold for bromodomain binding across BET and CBP/p300 families [3]. The bromine atom's steric and electronic properties may confer selectivity for the CBP bromodomain over BRD4, a hypothesis testable only with this specific chemotype. Selecting this compound over simpler analogs is essential for developing a high-quality chemical probe with a defined selectivity window.

Metabolic Stability Optimization Studies

The thiolane ring presents a metabolically robust alternative to oxolane rings, which are susceptible to cytochrome P450-mediated oxidation at the α-carbon. The C–S bond is generally more stable toward oxidative metabolism than the C–O bond. Researchers aiming to improve the metabolic half-life of their lead series should compare this compound with the oxolane congener to quantify the metabolic advantage conferred by sulfur incorporation [4].

Quote Request

Request a Quote for 3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.